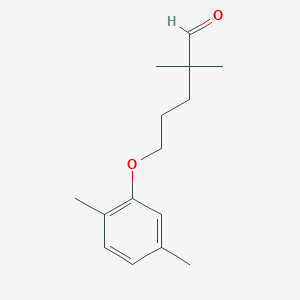

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal

CAS No.: 39938-97-1

Cat. No.: VC18602483

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39938-97-1 |

|---|---|

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal |

| Standard InChI | InChI=1S/C15H22O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10-11H,5,8-9H2,1-4H3 |

| Standard InChI Key | RKXNISLDHPNUAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C=O |

Introduction

Chemical Structure and Molecular Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal, reflecting its substitution pattern:

-

A pentanal chain () modified by two methyl groups at the second carbon ().

-

A 2,5-dimethylphenoxy group () attached to the fifth carbon of the pentanal backbone.

The aldehyde functional group () at the terminal position confers reactivity typical of carbonyl compounds, including participation in nucleophilic additions and oxidation-reduction reactions .

Molecular Formula and Weight

Spectroscopic Characterization

While direct spectroscopic data for this compound are scarce, analogous aldehydes provide reference points:

-

NMR: Expected signals include a singlet for the aldehyde proton (), aromatic protons from the 2,5-dimethylphenoxy group (), and methyl/methylene protons () .

-

IR Spectroscopy: A strong absorption band near corresponds to the carbonyl () stretch .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal can be conceptualized through two key fragments:

-

2,5-Dimethylphenol: Provides the aromatic ether moiety.

-

2,2-Dimethylpentanal: Serves as the aldehyde-bearing backbone.

A plausible route involves Williamson ether synthesis, coupling 2,5-dimethylphenol with a suitably functionalized pentanal precursor.

Proposed Synthetic Pathway

-

Preparation of 5-Bromo-2,2-dimethylpentanal

-

Etherification with 2,5-Dimethylphenol

Challenges in Synthesis

-

Steric Hindrance: Bulky methyl groups at may impede etherification efficiency.

-

Aldehyde Reactivity: The group necessitates protection (e.g., acetal formation) during bromination to prevent side reactions .

Stability and Degradation Pathways

Hydrolytic Stability

Aldehydes are prone to oxidation and hydration. For example, the gem-diether analog 5-(dimethoxymethyl)-2′-deoxyuridine exhibits a hydrolysis half-life of >15 days at pH 7.5, decomposing to its aldehyde form . By analogy, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal is expected to show moderate stability in neutral aqueous conditions but rapid degradation under acidic or basic conditions.

Oxidative Degradation

The aldehyde group can oxidize to a carboxylic acid () in the presence of strong oxidizing agents (e.g., ), forming 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

Applications and Research Findings

Pharmaceutical Intermediates

Structurally related compounds, such as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide (PubChem CID 10285989), are documented as impurities in gemfibrozil synthesis . This suggests that the aldehyde variant may serve as a precursor in antilipidemic drug manufacturing.

Organic Synthesis Building Block

The aldehyde group enables participation in:

-

Condensation Reactions: Formation of Schiff bases with amines.

-

Grignard Additions: Synthesis of secondary alcohols.

Analytical Methods for Characterization

Chromatographic Techniques

-

HPLC: Reverse-phase chromatography with UV detection () for purity assessment .

-

GC-MS: Electron ionization (EI) for molecular weight confirmation and fragmentation pattern analysis .

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume